1-Amino-2-methylpropan-2-ol 1-Amino-2-methylpropan-2-ol
Brand Name: Vulcanchem
CAS No.: 2854-16-2
VCID: VC20847445
InChI: InChI=1S/C4H11NO/c1-4(2,6)3-5/h6H,3,5H2,1-2H3
SMILES: CC(C)(CN)O
Molecular Formula: C4H11NO
Molecular Weight: 89.14 g/mol

1-Amino-2-methylpropan-2-ol

CAS No.: 2854-16-2

Cat. No.: VC20847445

Molecular Formula: C4H11NO

Molecular Weight: 89.14 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-2-methylpropan-2-ol - 2854-16-2

Specification

CAS No. 2854-16-2
Molecular Formula C4H11NO
Molecular Weight 89.14 g/mol
IUPAC Name 1-amino-2-methylpropan-2-ol
Standard InChI InChI=1S/C4H11NO/c1-4(2,6)3-5/h6H,3,5H2,1-2H3
Standard InChI Key LXQMHOKEXZETKB-UHFFFAOYSA-N
SMILES CC(C)(CN)O
Canonical SMILES CC(C)(CN)O

Introduction

Chemical Identity and Structural Characteristics

1-Amino-2-methylpropan-2-ol (CAS: 2854-16-2) is a branched amino alcohol with the molecular formula C₄H₁₁NO and a molecular weight of 89.14 g/mol . The compound features a primary amine group (-NH₂) attached to a carbon adjacent to a tertiary alcohol group, creating a distinctive chemical architecture that contributes to its reactivity and applications.

Identification Parameters

The compound is known by several synonyms in scientific literature, reflecting its chemical structure from different perspectives. These alternative names include 1,1-dimethylethanolamine, which emphasizes its relationship to ethanolamine with dimethyl substitution .

Table 1: Identification Parameters of 1-Amino-2-methylpropan-2-ol

ParameterValue
CAS Number2854-16-2
Molecular FormulaC₄H₁₁NO
Molecular Weight89.14 g/mol
IUPAC Name1-amino-2-methylpropan-2-ol
InChI KeyLXQMHOKEXZETKB-UHFFFAOYSA-N
SMILES NotationCC(C)(O)CN
MDL NumberMFCD01697283
PubChem CID95102

The compound's structure can be represented by its SMILES notation (CC(C)(O)CN), which indicates a central carbon with two methyl groups, a hydroxyl group, and a chain extension with an amino group . This structural arrangement is responsible for the compound's characteristic chemical behavior and reactivity patterns.

Physical and Chemical Properties

1-Amino-2-methylpropan-2-ol exists as a colorless to yellow liquid under standard conditions, with distinctive physical properties that make it suitable for various applications . Its physical state facilitates its use in liquid-phase reactions and as a component in various formulations.

Physical Properties

The compound demonstrates moderate volatility with a boiling point ranging from 151°C to 167.2°C (at 760 mmHg), depending on the source of data . This relatively high boiling point compared to similar-sized hydrocarbons reflects the strong hydrogen bonding capabilities of both the amine and hydroxyl functional groups.

Table 2: Physical Properties of 1-Amino-2-methylpropan-2-ol

PropertyValueReference
Physical StateColorless to yellow liquid
Density0.9±0.1 g/cm³
Boiling Point167.2±13.0 °C at 760 mmHg
Alternate Boiling Point151°C
Melting Point8.72°C (estimate)
Flash Point54.9±19.8 °C
Vapor Pressure0.6±0.7 mmHg at 25°C
Refractive Index1.447
Heat Capacity (liquid)229.5 J/mol·K at 298.15 K

The relatively low flash point (54.9±19.8 °C) indicates that the compound requires careful handling to prevent ignition when exposed to heat sources or sparks . Its moderate density (0.9±0.1 g/cm³) is typical for alcohols and amines of similar molecular weight.

Chemical Properties

1-Amino-2-methylpropan-2-ol possesses dual functionality with both hydroxyl and amine groups, enabling it to participate in a wide range of chemical reactions. The primary amine group is nucleophilic and can react with electrophiles such as carbonyl compounds, while the tertiary alcohol group can undergo dehydration and substitution reactions.

The compound has a calculated partition coefficient (LogP) of -0.61, indicating it is more soluble in water than in octanol and thus has moderate hydrophilicity . This property makes it useful as an intermediate in the synthesis of water-soluble compounds and as a component in aqueous formulations.

Table 3: Chemical Properties of 1-Amino-2-methylpropan-2-ol

PropertyValueReference
LogP-0.61
PSA (Polar Surface Area)46.25000
Exact Mass89.084061
ReactivityNucleophilic (amine), hydrogen bonding (hydroxyl)Derived

Synthesis and Production Methods

The industrial production of 1-Amino-2-methylpropan-2-ol typically involves several synthetic routes, with the selection of a particular method depending on factors such as cost-effectiveness, yield, purity requirements, and available starting materials.

Synthetic Routes

One common approach to synthesizing 1-Amino-2-methylpropan-2-ol involves the reaction of isobutene with appropriate reagents to introduce both the hydroxyl and amine functionalities. The hydrogenation of 2-aminoisobutyric acid or its esters represents another industrial method that offers advantages in terms of cost-effectiveness and yield.

For laboratory-scale synthesis, the reaction of 2-methyl-2-nitro-1-propanol with a reducing agent such as hydrogen in the presence of a catalyst can produce 1-Amino-2-methylpropan-2-ol through the reduction of the nitro group to an amine.

The hydrochloride salt of 1-Amino-2-methylpropan-2-ol (CAS: 30533-50-7) can be synthesized from ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy-, with reaction conditions involving hydrogen chloride and chloroformic acid ethyl ester .

Applications

1-Amino-2-methylpropan-2-ol serves as a versatile compound with applications spanning pharmaceutical research, industrial processes, and materials science. Its bifunctional nature makes it particularly valuable as a chemical intermediate and reagent.

Pharmaceutical Applications

In pharmaceutical research, 1-Amino-2-methylpropan-2-ol functions as a biochemical reagent used for various purposes including:

  • Synthesis of active pharmaceutical ingredients (APIs), where it serves as an intermediate in creating more complex molecular structures

  • Chiral separations, particularly in supercritical fluid chromatography for the enantioseparation of amino-naphthol analogues

  • Biological research materials, where it acts as an organic compound for life science investigations

Industrial Applications

The compound finds widespread use in several industrial sectors:

  • Catalysis: 1-Amino-2-methylpropan-2-ol functions as a catalyst in polymerization reactions and the production of polyurethane foams

  • Coatings and paints: It serves as a dispersing agent and additive that enhances stability and performance characteristics

  • Textile processing: The compound facilitates dyeing and finishing processes, contributing to improved color retention and fabric quality

Material Science Applications

In materials science, 1-Amino-2-methylpropan-2-ol contributes to the development of advanced materials through:

  • Polymer synthesis: It acts as a chain extender or crosslinker in the production of polyurethanes and other polymers

  • Surfactant formulation: Derivatives of the compound are used to create surfactants that enhance wetting properties in various applications

ParameterClassification/StatementReference
GHS SymbolsGHS05, GHS07
Signal WordDanger
Hazard StatementsH302-H315-H318-H335
Hazard CodesXn
Risk Phrases22-37/38-41
Precautionary StatementsP280-P301+P312+P330-P304+P340+P312-P305+P351+P338+P310

The hazard statements indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .

Health Effects

Repeated and/or prolonged exposure to some amines, including 1-Amino-2-methylpropan-2-ol, may result in liver disorders, jaundice, and liver enlargement . The compound's corrosive nature requires particular attention to eye and skin protection during handling.

Research Findings and Current Applications

Recent research has expanded our understanding of 1-Amino-2-methylpropan-2-ol's properties and applications. Scientific studies have explored its utility in various fields:

Chromatographic Applications

The compound has been investigated for its role in enantioseparation techniques, particularly in supercritical fluid chromatography. A 2015 study published in the Journal of Chromatography A explored the enantioseparation of amino-naphthol analogues using supercritical fluid chromatography, highlighting the compound's utility in chiral resolution processes .

Catalytic Applications

Research has also examined the compound's potential in catalytic processes. A 2014 study in Dalton Transactions investigated the mechanism of water oxidation by non-heme iron catalysts when driven with sodium periodate, which may have involved compounds like 1-Amino-2-methylpropan-2-ol as ligands or reactants .

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